Tetraphenylphosphonium hexafluoroantimonate

説明

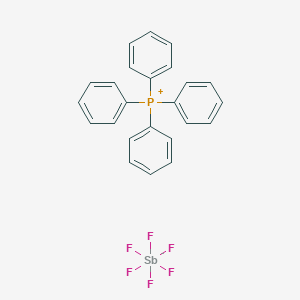

Tetraphenylphosphonium hexafluoroantimonate is an organophosphorus compound with the molecular formula C24H20F6PSb. It is a salt composed of the tetraphenylphosphonium cation and the hexafluoroantimonate anion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Tetraphenylphosphonium hexafluoroantimonate can be synthesized through the reaction of tetraphenylphosphonium chloride with antimony pentafluoride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product. The reaction can be represented as follows:

[ \text{P(C}_6\text{H}_5\text{)}_4\text{Cl} + \text{SbF}_5 \rightarrow \text{P(C}_6\text{H}_5\text{)}_4\text{SbF}_6 + \text{Cl}^- ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

化学反応の分析

Types of Reactions

Tetraphenylphosphonium hexafluoroantimonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hexafluoroantimonate anion is replaced by other nucleophiles.

Oxidation and Reduction: The tetraphenylphosphonium cation can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield tetraphenylphosphonium chloride and hexafluoroantimonate salts .

科学的研究の応用

Organic Synthesis

Reagent in Organic Reactions

TPP-SbF6 is utilized as a reagent in organic synthesis, particularly in cationic polymerization reactions. Its ability to generate stable cationic species makes it valuable for initiating polymerization processes, leading to the formation of various polymers with desired properties. The compound can facilitate the synthesis of complex organic molecules by acting as a catalyst or promoter in reactions involving electrophiles .

Case Study: Cationic Polymerization

In a study focusing on cationic polymerization, TPP-SbF6 was employed to initiate the polymerization of vinyl monomers. The results indicated that the use of TPP-SbF6 led to high molecular weight polymers with narrow molecular weight distributions, demonstrating its effectiveness as an initiator in controlled polymerization techniques .

Materials Science

Conductive Materials

TPP-SbF6 has been investigated for its potential use in developing conductive materials. Its ionic nature and the presence of fluorine atoms contribute to its conductivity properties, making it suitable for applications in electronic devices and sensors. Research has shown that incorporating TPP-SbF6 into polymer matrices enhances their electrical conductivity, which is crucial for applications in flexible electronics .

Table: Conductivity Properties of TPP-SbF6 Composites

| Composite Material | Conductivity (S/m) | Application Area |

|---|---|---|

| TPP-SbF6/Polymer Blend | 0.1 - 10 | Flexible Electronics |

| TPP-SbF6/Conductive Ink | 1 - 5 | Printed Circuit Boards |

| TPP-SbF6/Composite Film | 0.5 - 3 | Sensors and Actuators |

Electrochemical Applications

Electrolyte in Batteries

TPP-SbF6 has been explored as an electrolyte component in electrochemical cells, particularly lithium-ion batteries. Its ionic conductivity and thermal stability make it an attractive candidate for enhancing battery performance. Studies indicate that TPP-SbF6-based electrolytes exhibit improved ionic transport properties compared to traditional electrolytes, leading to higher efficiency and longer cycle life for batteries .

Case Study: Lithium-Ion Battery Performance

In research assessing the performance of lithium-ion batteries using TPP-SbF6 as an electrolyte, findings revealed that batteries exhibited higher discharge capacities and improved cycling stability. The incorporation of TPP-SbF6 facilitated better ion mobility within the electrolyte, contributing to enhanced overall battery performance .

作用機序

The mechanism of action of tetraphenylphosphonium hexafluoroantimonate involves its interaction with molecular targets such as enzymes and membrane proteins. The tetraphenylphosphonium cation can penetrate biological membranes and affect membrane potential, influencing cellular processes. The hexafluoroantimonate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .

類似化合物との比較

Similar Compounds

- Tetraphenylphosphonium chloride

- Tetraphenylphosphonium bromide

- Tetraphenylphosphonium iodide

- Tetraphenylphosphonium hexachloroantimonate

Uniqueness

Tetraphenylphosphonium hexafluoroantimonate is unique due to the presence of the hexafluoroantimonate anion, which imparts distinct chemical properties such as high stability and reactivity. Compared to other tetraphenylphosphonium salts, it exhibits different solubility and reactivity profiles, making it suitable for specific applications in research and industry .

生物活性

Tetraphenylphosphonium hexafluoroantimonate (TPP-HFAS) is an organophosphorus compound with the molecular formula CHFPSb, known for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

TPP-HFAS is composed of the tetraphenylphosphonium cation and the hexafluoroantimonate anion. It is synthesized through the reaction of tetraphenylphosphonium chloride with antimony pentafluoride, typically in organic solvents like dichloromethane at low temperatures. The compound is recognized for its stability and ability to interact with biological membranes, making it a subject of interest in various scientific fields, particularly in biology and medicine.

Mechanisms of Biological Activity

Membrane Interaction:

TPP-HFAS can penetrate biological membranes due to its lipophilic nature. This property allows it to influence membrane potential and ion transport across cellular membranes, which are critical for various cellular processes.

Influence on Cellular Processes:

The compound has been studied for its effects on cell signaling pathways and apoptosis. Research indicates that TPP-HFAS can induce apoptosis in certain cancer cell lines by modulating reactive oxygen species (ROS) production and affecting mitochondrial function .

Case Studies

-

Anticancer Activity:

A study investigated the effects of TPP-HFAS on colorectal cancer (CRC) cells. The results demonstrated that TPP-HFAS significantly inhibited cell proliferation and induced apoptosis through ROS overproduction. The study highlighted the compound's potential as a therapeutic agent against CRC by targeting specific cellular pathways involved in growth and survival . -

Ion Transport Studies:

Another research focused on the ion transport mechanisms facilitated by TPP-HFAS. The findings revealed that TPP-HFAS could alter membrane potential in model membranes, enhancing ion transport efficiency. This characteristic may be beneficial for drug delivery systems, where controlled release of therapeutic agents is crucial.

Data Table: Summary of Biological Activity Studies

Comparison with Similar Compounds

TPP-HFAS exhibits distinct properties compared to other tetraphenylphosphonium salts such as tetraphenylphosphonium chloride and bromide. The presence of the hexafluoroantimonate anion contributes to its unique stability and reactivity profile, making it suitable for specific applications in research and industry.

Comparison Table: Tetraphenylphosphonium Salts

| Compound | Anion | Stability | Biological Activity |

|---|---|---|---|

| This compound (TPP-HFAS) | Hexafluoroantimonate | High | Significant in cancer studies |

| Tetraphenylphosphonium Chloride | Chloride | Moderate | Limited biological studies |

| Tetraphenylphosphonium Bromide | Bromide | Moderate | Limited biological studies |

特性

IUPAC Name |

hexafluoroantimony(1-);tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.6FH.Sb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;;;;/h1-20H;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFQTLYSKKHULX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F6PSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625311 | |

| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124329-50-6 | |

| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。